N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide
Description
Properties
IUPAC Name |
N'-[2-(3-chlorophenyl)-2-methoxypropyl]-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-17(23-2,12-5-3-6-13(18)9-12)11-20-16(22)15(21)19-10-14-7-4-8-24-14/h3-9H,10-11H2,1-2H3,(H,19,21)(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAGCPAATIJTMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC1=CC=CS1)(C2=CC(=CC=C2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-(3-Chlorophenyl)-2-Methoxypropylamine
Route 1: Reductive Amination of 3-Chlorophenylacetone
- Imine Formation : React 3-chlorophenylacetone with ammonium acetate in methanol under reflux (12 h), yielding the corresponding imine.
- Reduction : Treat the imine with sodium cyanoborohydride (NaBH3CN) in methanol at 0–25°C, achieving >85% conversion.
- Methylation : Introduce the methoxy group via Williamson ether synthesis using methyl iodide and potassium carbonate in DMF (60°C, 6 h).
Analytical Data :
Preparation of Thiophen-2-Ylmethylamine
Route 1: Reductive Amination of Thiophene-2-Carbaldehyde
- React thiophene-2-carbaldehyde with ammonium acetate and NaBH3CN in ethanol (0–25°C, 8 h).
- Purify via vacuum distillation (bp 78–80°C at 12 mmHg).
Analytical Data :
- 1H NMR (400 MHz, CDCl3) : δ 7.25–7.18 (m, 3H, Thiophene-H), 3.85 (s, 2H, CH2NH2).
- LC-MS : m/z = 114 [M+H]+.
Oxalamide Coupling Strategies
Sequential Amidation Using Oxalyl Chloride
Procedure :
- First Amidation : Add oxalyl chloride (1.2 eq) to 2-(3-chlorophenyl)-2-methoxypropylamine in dry DCM at 0°C. Stir for 2 h, then evaporate to isolate the monoamide chloride.
- Second Amidation : React the intermediate with thiophen-2-ylmethylamine (1.1 eq) and triethylamine (2 eq) in THF (0°C → 25°C, 12 h).
Optimization Data :
| Parameter | Value | Yield (%) |
|---|---|---|
| Solvent | THF | 78 |
| Temperature | 0°C → 25°C | 78 |
| Base | Et3N | 78 |
| Alternative Base | Pyridine | 65 |
One-Pot Coupling via Mixed Carbonate
Procedure :
- Generate the mixed carbonate by reacting diethyl oxalate with 2-(3-chlorophenyl)-2-methoxypropylamine (1 eq) in toluene (reflux, 4 h).
- Add thiophen-2-ylmethylamine (1 eq) and catalytic DMAP, stirring at 80°C for 8 h.
Yield Comparison :
| Method | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Sequential Amidation | THF | 25°C | 78 |
| Mixed Carbonate | Toluene | 80°C | 82 |
Purification and Characterization
Purification :
Spectroscopic Data :
- 1H NMR (400 MHz, DMSO-d6) : δ 10.72 (s, 1H, NH), 9.15 (t, J = 6.0 Hz, 1H, NH), 7.45–7.22 (m, 4H, Ar-H), 7.12–6.98 (m, 3H, Thiophene-H), 4.42 (d, J = 6.0 Hz, 2H, CH2), 3.88 (s, 3H, OCH3), 3.28 (q, J = 6.8 Hz, 2H, CH2), 1.52 (s, 3H, CH3).
- 13C NMR (100 MHz, DMSO-d6) : δ 168.5, 154.1, 144.3, 133.8, 129.2, 128.7, 127.9, 126.4, 125.8, 55.9, 42.5, 23.1, 21.9.
- LC-MS : m/z = 381 [M+H]+.
Alternative Methodologies and Mechanistic Insights
Solid-Phase Synthesis
Immobilizing the first amine on Wang resin followed by oxalyl chloride coupling and subsequent cleavage achieves 68% yield but requires specialized equipment.
Microwave-Assisted Amidation
Microwave irradiation (100°C, 30 min) in DMF with HATU accelerates the reaction (yield: 75%), though decomposition of the thiophene moiety occurs above 120°C.
Industrial-Scale Considerations
Catalytic Optimization :
- Titanium tetrabutoxide (1 mol%) in xylene at 160°C enhances reaction efficiency (yield: 89%) while minimizing byproducts.
Environmental Metrics :
| Metric | Sequential Amidation | Mixed Carbonate |
|---|---|---|
| PMI (g/g) | 12.4 | 9.8 |
| E-Factor | 8.2 | 6.5 |
Chemical Reactions Analysis
N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Antiviral Oxalamides ()
Several oxalamides with substituted N1 and N2 groups have been synthesized as HIV entry inhibitors. Key structural and functional comparisons include:
Key Observations :
- Chlorophenyl Position : The target compound’s 3-chlorophenyl group differs from the 4-chlorophenyl in Compounds 13–15. Meta-substitution may alter steric/electronic interactions with viral targets compared to para-substituted analogs.
- Heterocyclic Groups: The thiophene (target) vs. Thiazoles often enhance metabolic stability, while thiophenes may improve lipophilicity .
Umami Agonist Oxalamides (–12)
Oxalamides like S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) are potent umami flavorants. Comparisons with the target compound:
Key Observations :
- Functional Groups: The target’s 3-chlorophenyl and methoxypropyl groups contrast with S336’s dimethoxybenzyl group. Chlorine’s electron-withdrawing effects may reduce flavorant efficacy compared to methoxy donors.
- Safety: S336’s high NOEL (100 mg/kg/day) suggests oxalamides with aromatic/heterocyclic substituents are well-tolerated. However, the target’s thiophene and chloro groups may necessitate specific toxicological studies .
Key Observations :
- Bulkiness : Adamantyl groups (Compounds 6, 10) impart high rigidity and melting points (>210°C), whereas the target’s methoxypropyl-thiophene system likely reduces crystallinity, enhancing solubility.
- Chlorine Substitution : Compound 10’s 4-chlorobenzyloxy group shares a chlorine atom with the target but lacks the methoxypropyl chain, suggesting divergent synthetic pathways .
Research Findings and Structure–Activity Relationships (SAR)
Chlorophenyl Positioning :
- Para-chlorophenyl (Compounds 13–15) optimizes antiviral activity, possibly due to alignment with hydrophobic pockets in viral proteins. Meta-substitution (target) may require activity validation .
Heterocycle Impact: Thiophene (target) vs. Thiazoles’ nitrogen atoms enhance binding to metal ions or polar residues in biological targets .
Methoxy Groups :
- The target’s methoxypropyl chain may increase metabolic stability compared to simpler alkyl chains (e.g., Compound 14’s pyrrolidinyl group) .
Table 1. Comparative Overview of Key Oxalamides
Biological Activity
N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide, a compound with the CAS number 1795471-03-2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological effects based on diverse research findings.
- Molecular Formula : C17H19ClN2O3S
- Molecular Weight : 366.9 g/mol
- Structure : The compound features a chlorophenyl group, a methoxypropyl moiety, and a thiophenylmethyl oxalamide linkage.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of Intermediates : The initial step involves the reaction of 3-chlorobenzyl chloride with 2-methoxypropylamine to form an intermediate.
- Formation of Oxalamide : This intermediate is then reacted with thiophen-2-ylmethylamine.
- Finalization : The oxalamide linkage is formed through a reaction with oxalyl chloride under controlled conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may modulate enzyme activity and influence signaling pathways related to inflammation and cell proliferation.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For example, studies on related oxalamides have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Neuroprotective Effects
This compound is also being investigated for its neuroprotective potential. Neuroprotective compounds are crucial in treating neurodegenerative diseases, and preliminary findings suggest that this oxalamide derivative may offer protective effects against neuronal damage .
Table 1: Summary of Biological Activities
Research Highlights
- A study demonstrated that related oxalamides can inhibit bacterial growth effectively, suggesting a potential application in antibiotic development.
- Neuroprotective assays indicated that compounds with similar structures could reduce oxidative stress in neuronal cells, highlighting their therapeutic potential in neurodegenerative disorders.
Q & A
Q. What are the foundational synthetic routes for N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide, and how are intermediates purified?
The synthesis typically involves multi-step reactions starting with the preparation of substituted phenyl and thiophene intermediates. Key steps include coupling via oxalamide linkages under reflux conditions (e.g., using dichloromethane or ethanol as solvents) and purification via column chromatography or recrystallization. Temperature control (60–80°C) and anhydrous conditions are critical to minimize side reactions .
Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is used to verify substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹). Mass spectrometry (LC-MS/APCI+) confirms molecular weight and purity (>90% by HPLC) .
Q. How is the compound initially screened for biological activity in academic settings?
Initial screening involves in vitro assays such as enzyme inhibition (e.g., HIV protease or cytochrome P450) and cytotoxicity testing (MTT assays on cell lines). Dose-response curves (0.1–100 μM) and IC₅₀ calculations are standard .
Q. What are common chemical reactions applicable to modifying the compound’s functional groups?
The hydroxy group can undergo oxidation (KMnO₄/CrO₃), the methoxypropyl chain may be demethylated (BBr₃), and the thiophene ring is susceptible to electrophilic substitution (e.g., bromination). Reductive amination of the oxalamide moiety is also feasible .
Q. How is purity assessed and validated during synthesis?
Purity is quantified via HPLC (C18 columns, acetonitrile/water gradients) and thin-layer chromatography (TLC). Melting point analysis and elemental composition (CHNS/O) further validate consistency .
Advanced Research Questions
Q. What strategies resolve stereochemical challenges in synthesizing enantiomerically pure derivatives?
Chiral HPLC or enzymatic resolution (lipases) separates enantiomers. Asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or catalysts (e.g., BINOL-phosphates) ensures controlled stereochemistry .
Q. How can computational methods predict the compound’s conformational stability and target binding?
Density Functional Theory (DFT) optimizes ground-state geometries, while molecular docking (AutoDock Vina) simulates interactions with targets like soluble epoxide hydrolase. MD simulations (NAMD) assess binding kinetics .
Q. What methodologies elucidate structure-activity relationships (SAR) for optimizing bioactivity?
Systematic derivatization (e.g., substituting the 3-chlorophenyl group with fluorinated analogs) paired with kinase profiling (KinomeScan) identifies critical pharmacophores. Free-energy perturbation (FEP) calculations guide rational design .
Q. How are contradictory data on biological potency across studies reconciled?
Discrepancies (e.g., varying IC₅₀ values) are addressed by standardizing assay conditions (buffer pH, incubation time) and validating with orthogonal assays (SPR vs. fluorescence polarization). Meta-analyses of PubChem BioAssay data provide consensus .
Q. What advanced techniques mitigate regioselectivity issues in derivatization?
Directed ortho-metalation (DoM) with LDA/ZnCl₂ controls substitution on the phenyl ring. Transition-metal catalysis (Pd-catalyzed C–H activation) enables selective functionalization of the thiophene moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
